

Glycocyamine- ^{15}N , $^{13}\text{C}_2$ CAS number and molecular weight

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Compound of Interest

Compound Name: Glycocyamine- ^{15}N , $^{13}\text{C}_2$

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In-Depth Technical Guide to Glycocyamine- ^{15}N , $^{13}\text{C}_2$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycocyamine- ^{15}N , $^{13}\text{C}_2$, a stable isotope-labeled internal standard crucial for the accurate quantification of glycocyamine (guanidinoacetic acid) in biological matrices. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, clinical diagnostics, and therapeutic monitoring, particularly concerning creatine biosynthesis disorders.

Core Compound Data

Glycocyamine- ^{15}N , $^{13}\text{C}_2$ is the isotopically labeled form of glycocyamine, the immediate precursor to creatine in the endogenous synthesis pathway. The incorporation of stable isotopes (^{15}N and ^{13}C) allows for its use as an internal standard in mass spectrometry-based assays, providing high accuracy and precision in quantification.

Parameter	Value
CAS Number	2483829-93-0
Molecular Formula	C ¹³ ₂ H ₇ ¹⁵ N ₃ O ₂
Molecular Weight	120.09 g/mol

Biochemical Significance and Applications

Glycocyamine, also known as guanidinoacetic acid (GAA), is a pivotal metabolite in the biosynthesis of creatine. This pathway is fundamental for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. The synthesis involves two key enzymatic steps:

- Arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming glycocyamine and ornithine.
- Guanidinoacetate N-methyltransferase (GAMT) then methylates glycocyamine to produce creatine.

Disruptions in this pathway due to genetic defects in the AGAT or GAMT enzymes lead to Cerebral Creatine Deficiency Syndromes (CCDS), a group of inborn errors of metabolism. These disorders are characterized by a depletion of creatine in the brain, leading to severe neurological symptoms including intellectual disability, seizures, and developmental delays.

The primary application of Glycocyamine-¹⁵N,¹³C₂ is as an internal standard for the quantification of endogenous glycocyamine levels in biological samples, such as plasma, urine, and cerebrospinal fluid.[\[1\]](#) This is critical for the diagnosis and monitoring of:

- AGAT Deficiency: Characterized by low levels of glycocyamine and creatine.
- GAMT Deficiency: Characterized by an accumulation of glycocyamine and a deficiency of creatine.[\[2\]](#)[\[3\]](#)

Accurate measurement of glycocyamine is essential for the differential diagnosis of these conditions and for monitoring the efficacy of therapeutic interventions, which may include creatine supplementation and dietary modifications to reduce glycocyamine production.[\[4\]](#)

Experimental Protocols

The use of Glycocyamine- ^{15}N , $^{13}\text{C}_2$ is central to isotope dilution mass spectrometry methods, which are the gold standard for the quantification of small molecules in complex biological fluids. Below is a detailed methodology for the simultaneous determination of glycocyamine and creatine in plasma using LC-MS/MS.

Sample Preparation (Plasma)

- Aliquoting: In a microfuge tube, add 50 μL of the plasma sample.[\[5\]](#)
- Internal Standard Spiking: Add 50 μL of a working internal standard solution containing a known concentration of Glycocyamine- ^{15}N , $^{13}\text{C}_2$ (and typically a creatine stable isotope analog like d3-creatine) in acetonitrile.[\[6\]](#)
- Protein Precipitation: Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
- Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[\[5\]](#)
- Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for further processing.

Derivatization (Butylation)

To improve chromatographic retention and ionization efficiency, glycocyamine and creatine are often derivatized to their butyl esters.[\[6\]](#)

- Evaporation: Dry the supernatant under a stream of nitrogen.
- Reagent Addition: Add 100 μL of 3N butanolic-HCl.
- Incubation: Incubate the samples at 65°C for 20 minutes.
- Final Evaporation: Dry the samples again under nitrogen.

- Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

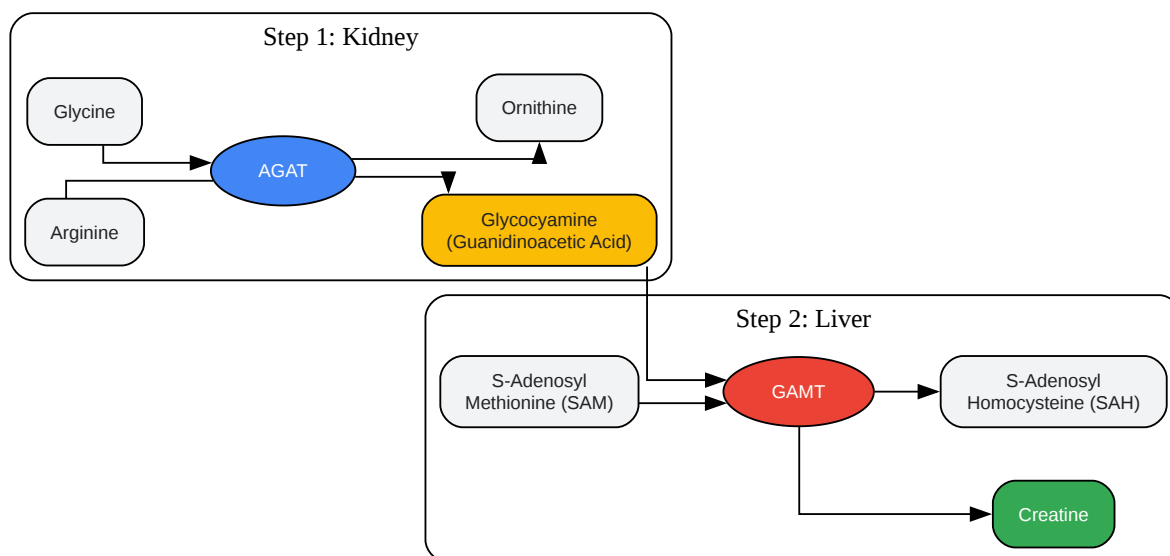
The following table summarizes typical parameters for the analysis.

Parameter	Specification
LC Column	C18 reverse-phase column (e.g., Supelcosil™ LC-4.6mm)[6]
Mobile Phase	Isocratic or gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol)
Flow Rate	Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Glycocyamine (GAA): Precursor ion (m/z) → Product ion (m/z) for the butylated derivative.[7] Glycocyamine- ¹⁵ N, ¹³ C ₂ : Precursor ion (m/z) → Product ion (m/z) for the butylated derivative.[7] Creatine: Precursor ion (m/z) → Product ion (m/z) for the butylated derivative.[7]

Visualizations

Creatine Biosynthesis Pathway

The following diagram illustrates the two-step enzymatic synthesis of creatine from the precursor amino acids arginine and glycine, highlighting the central role of glycocyamine.

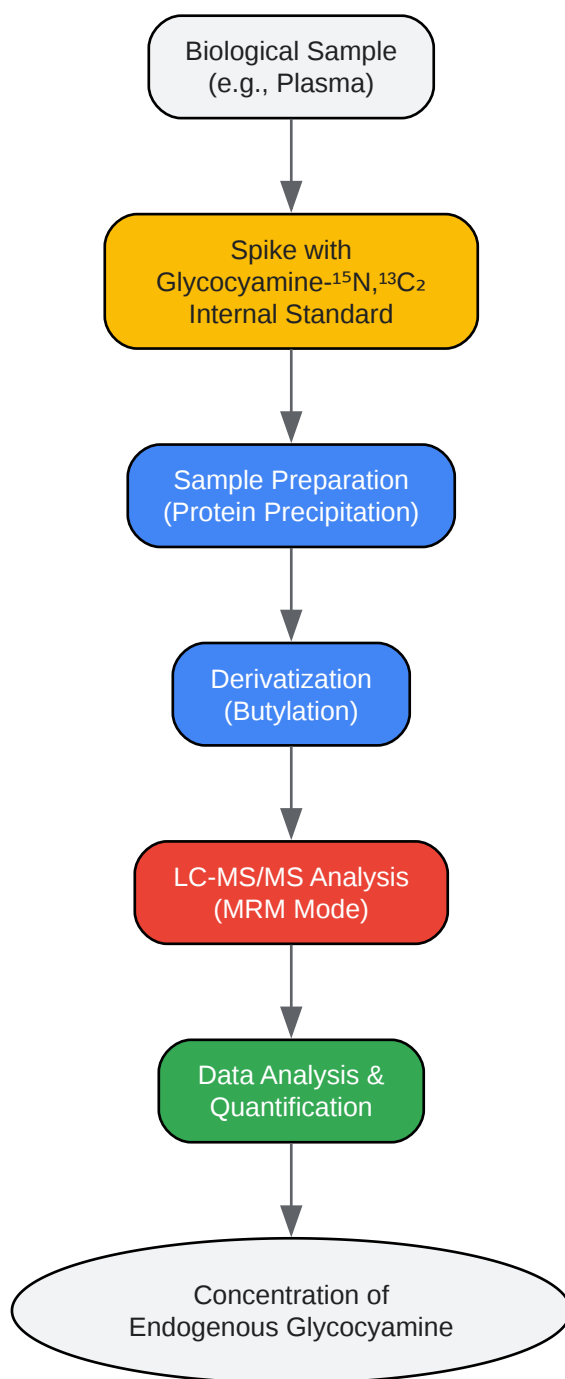


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Caption: The two-step enzymatic pathway of creatine biosynthesis.

Experimental Workflow for Glycocyamine Quantification

This diagram outlines the logical flow of an experiment to quantify glycocyamine in a biological sample using Glycocyamine- ^{15}N , $^{13}\text{C}_2$ as an internal standard.



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Caption: Workflow for glycyamine quantification using isotope dilution mass spectrometry.

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